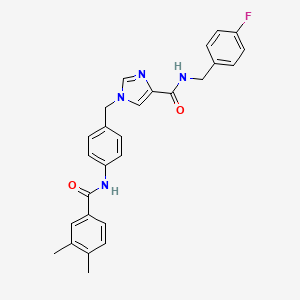

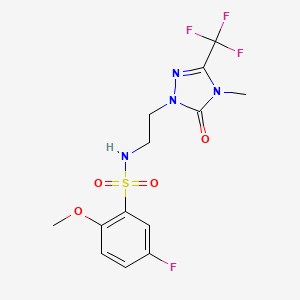

![molecular formula C15H10Cl2N2S2 B2917754 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline CAS No. 477845-85-5](/img/structure/B2917754.png)

4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C15H10Cl2N2S2 . Its average mass is 353.289 Da and its monoisotopic mass is 351.966248 Da .

Molecular Structure Analysis

The molecular structure of 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). This core is substituted at the 4-position by a (2,5-dichlorophenyl)sulfanyl group and at the 2-position by a methylsulfanyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The antimicrobial activities of methylsulfanyl-triazoloquinazoline derivatives have been a significant area of research. Specifically, a novel compound within the 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline class and its derivatives exhibited notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against yeast and fungi such as Candida albicans and Aspergillus niger (Al-Salahi et al., 2013).

Synthesis and Reactivity

The synthesis and reactivity of triazolo-annelated quinazolines have been explored, highlighting the creation of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This process facilitated access to a variety of derivatives through thionation or chlorination (Al-Salahi, 2010).

Antitumor and Antibacterial Agents

Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of thymidylate synthase, showing promise as antitumor and antibacterial agents. These compounds demonstrated significant potency against human thymidylate synthase, surpassing some existing inhibitors (Gangjee et al., 1996).

Antibacterial and Antifungal Activities

Another area of interest is the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, which were tested for their antibacterial and antifungal activities. Some derivatives displayed remarkable activities, underscoring the potential of quinazoline derivatives in developing new antimicrobial agents (Patel et al., 2010).

Propiedades

IUPAC Name |

4-(2,5-dichlorophenyl)sulfanyl-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S2/c1-20-15-18-12-5-3-2-4-10(12)14(19-15)21-13-8-9(16)6-7-11(13)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEDPELHWMKQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)SC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)

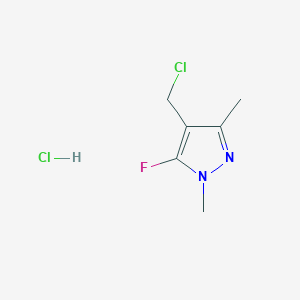

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)

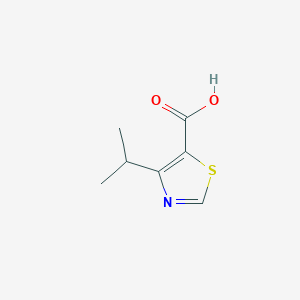

![5-[(Cyclopentylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B2917676.png)

![3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2917679.png)

![2,2,2-Trifluoro-N-[3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B2917684.png)

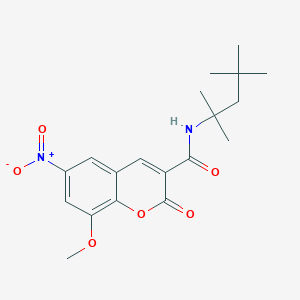

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)